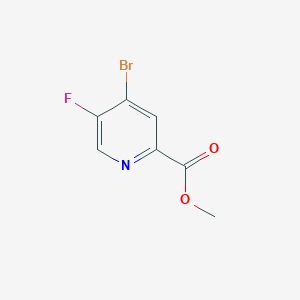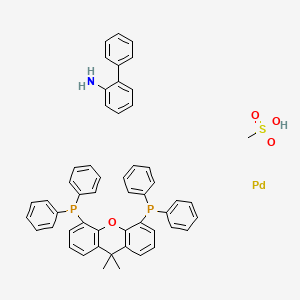
(R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a nitrophenyl group and two hydroxyl groups attached to a propane backbone. The presence of the nitro group and the chiral center makes this compound an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol typically involves the reaction of 2-nitrobenzaldehyde with a suitable chiral auxiliary or catalyst to induce chirality. One common method involves the use of a chiral catalyst in an asymmetric reduction reaction. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of 2,2-dimethyl-1-(2-nitrophenyl)propanone.
Reduction: Formation of ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives such as ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-dichloride.
科学的研究の応用
Chemistry
In chemistry, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and chiral recognition processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction product ®-2,2-dimethyl-1-(2-aminophenyl)propane-1,3-diol could be explored for its pharmacological properties.
Industry
In the industrial sector, ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol can be used in the production of specialty chemicals and materials. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
作用機序
The mechanism of action of ®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (R,R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
- (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Uniqueness
®-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol is unique due to its specific chiral center and the presence of the nitrophenyl group. This combination of structural features allows for distinct reactivity and interaction with biological systems compared to other similar compounds.
特性
IUPAC Name |
(1R)-2,2-dimethyl-1-(2-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12(15)16/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDBOXSBDQSQB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl (2R,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198134.png)
![tert-butyl (1S,6R,7R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8198147.png)







